molecular formula C22H22N4O B11206406 N-(2-methoxyethyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(2-methoxyethyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11206406
M. Wt: 358.4 g/mol
InChI Key: CMEUUZAKXIYHSL-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple stepsThe final step involves the attachment of the 2-methoxyethyl group under specific reaction conditions, such as the use of a base like sodium hydride in an aprotic solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines .

Scientific Research Applications

N-(2-methoxyethyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H22N4O/c1-16-7-6-10-18(13-16)26-14-19(17-8-4-3-5-9-17)20-21(23-11-12-27-2)24-15-25-22(20)26/h3-10,13-15H,11-12H2,1-2H3,(H,23,24,25)

InChI Key

CMEUUZAKXIYHSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NCCOC)C4=CC=CC=C4

Origin of Product

United States

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